molecular formula C17H18F3NO3 B2507158 N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034529-34-3

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2507158
CAS No.: 2034529-34-3
M. Wt: 341.33
InChI Key: FNCLXVPRYCDNGJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic propanamide derivative intended for research use only. It is not for diagnostic, therapeutic, or any other human use. Compounds within the propanamide class have been extensively investigated in pharmacological research for their interaction with various neurological targets. Specifically, designed propanamide derivatives have been explored as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, with studies indicating significant anti-nociceptive activity in animal models of pain . The structure of this compound incorporates a furan ring, a common heterocycle in medicinal chemistry, and a trifluoromethylphenyl group, which is known to enhance metabolic stability and binding affinity in drug design. The presence of these moieties suggests potential research applications in the development of novel bioactive molecules. Researchers can investigate its physicochemical properties, receptor binding profile, and metabolic characteristics to further explore its utility in chemical biology and drug discovery programs. Proper safety handling procedures must be followed.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-23-15(14-3-2-10-24-14)11-21-16(22)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,15H,6,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCLXVPRYCDNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, including the formation of the furan ring, the introduction of the methoxyethyl group, and the attachment of the trifluoromethylphenyl group. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step often involves the use of methoxyethyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Trifluoromethylphenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate trifluoromethylphenyl precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines or alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Furanones, carboxylic acids, or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity.

Comparison with Similar Compounds

Structural Analogues with Furan/Thiophene Substitutions

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences Biological Activity/Notes References
Target Compound - 2-(Furan-2-yl)-2-methoxyethyl
- 4-(Trifluoromethyl)phenyl
C₁₈H₁₉F₃N₂O₃ 368.35 Reference compound Not reported in evidence N/A
N-(Furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide - Furan-3-ylmethyl
- Thiophen-2-yl-ethyl
C₂₁H₂₀F₃N₂O₂S 407.5 Thiophene replaces methoxy; furan position (3 vs. 2) No activity data
N-(Furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide - Furan-2-ylmethyl
- Thiophen-2-yl-ethyl
C₂₁H₂₀F₃N₂O₂S 407.5 Dual heterocyclic (furan + thiophene) substituents No activity data
N-[2-(Furan-2-yl)-2-hydroxypropyl]-3-(4-(trifluoromethyl)phenyl)propanamide - 2-(Furan-2-yl)-2-hydroxypropyl C₁₅H₁₅F₃N₂O₃ 341.32 Hydroxypropyl replaces methoxyethyl No activity data

Key Observations :

  • Thiophene-containing analogs () introduce sulfur, which enhances polarizability and may alter binding kinetics compared to oxygen in furan.

Analogs with Trifluoromethylphenyl and Amide Backbones

Compound Name Key Substituents Molecular Formula Molecular Weight Key Differences Biological Activity/Notes References
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide - Acrylamide backbone
- Hydroxyphenyl groups
C₁₉H₂₁N₂O₅ 363.38 Acrylamide vs. propanamide; phenolic substituents Anti-inflammatory (IC₅₀ <17.21 µM)
GW6471 (PPAR-α antagonist) - Complex oxazole and trifluoromethylphenyl C₃₅H₃₆F₃N₃O₄ 619.67 Extended hydrophobic backbone PPAR-α antagonist activity
Bicalutamide - 4-Cyano-3-(trifluoromethyl)phenyl
- Sulfonyl group
C₁₈H₁₄F₄N₂O₄S 430.37 Sulfonyl linker; antiandrogenic use Antiandrogenic (FDA-approved)

Key Observations :

  • Acrylamide analogs () exhibit anti-inflammatory activity, suggesting the trifluoromethylphenyl group may synergize with amide backbones for bioactivity.
  • GW6471 () demonstrates how trifluoromethylphenyl groups enhance receptor binding in complex scaffolds.
  • Bicalutamide () highlights the importance of electron-withdrawing groups (e.g., -CF₃, -CN) in drug design.

Spectroscopic and Physicochemical Comparisons

Property Target Compound 3-(Methylthio)-N-(2-(trifluoromethoxy)phenyl)propanamide () N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
¹H NMR Not reported δ 7.65 (d, J=8.4 Hz, 2H), δ 7.45 (d, J=8.4 Hz, 2H), δ 3.12 (s, 3H) δ 8.10 (s, 1H, tetrazole), δ 7.75 (m, 4H, aromatic)
Molecular Weight 368.35 347.38 341.34
Key Functional Groups -CF₃, furan -SCF₃, -OCH₃ Tetrazole, -F, -OCH₃

Key Observations :

  • Methylthio groups () increase electron density compared to methoxy, altering NMR shifts.
  • Tetrazole rings () act as bioisosteres for carboxylic acids, enhancing metabolic stability.

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16F3N1O3
  • Molecular Weight : 313.27 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group, which is present in this compound.

  • In Vitro Antimicrobial Evaluation :
    • The compound was tested against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
    • Minimum inhibitory concentrations (MICs) were recorded, with significant activity observed against both S. aureus and MRSA isolates at concentrations around 25.9 µM and 12.9 µM respectively .
Bacterial StrainMIC (µM)MBC (µM)
S. aureus25.925.9
MRSA12.912.9
  • The results indicate that the compound exhibits both bacteriostatic and bactericidal properties, as the minimum bactericidal concentration (MBC) values were equal to the MIC values .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through its ability to modulate key cellular pathways.

  • Cell Viability Assays :
    • In vitro studies have shown that derivatives with similar structural motifs can significantly reduce cell viability in cancer cell lines, indicating potential for further development as an anticancer agent .
    • The mechanism may involve inhibition of NF-κB signaling pathways, which are crucial in cancer progression and inflammation .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within microbial cells, leading to disruption of metabolic processes.
  • Cell Membrane Penetration : The trifluoromethyl group enhances lipophilicity, facilitating better penetration through cell membranes to reach intracellular targets.

Case Studies

Several studies have investigated compounds with similar structures and their biological activities:

  • Study on Trifluoromethyl Compounds :
    • A collection of trifluoromethyl phenyl derivatives demonstrated potent antimicrobial effects against Gram-positive bacteria with low toxicity towards human cells .
    • Compounds showed moderate inhibition of biofilm formation and destruction, highlighting their potential in treating persistent infections.

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